molecular formula C23H32O10 B1201884 Paucin CAS No. 26836-43-1

Paucin

Cat. No. B1201884
CAS RN: 26836-43-1
M. Wt: 468.5 g/mol
InChI Key: GUDGKGBWXIZDPA-ZOWPBZTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paucin is a sesquiterpene lactone.

Scientific Research Applications

Antibacterial Activities

Paucin, known as a pseudoguaianolide glucoside, has been identified for its notable antibacterial properties. Research by Ding et al. (2021) detailed the biosynthesis of Paulomycins (PAUs), compounds related to Paucin, emphasizing their antibacterial activities against Gram-positive bacteria. They explored the biosynthetic mechanism of PAUs, offering insights into potential structural modifications to enhance bioactivity or stability (Ding et al., 2021).

Structural Analysis

Cox and Sim (1977) conducted an X-ray crystallographic analysis of Paucin monohydrate. Their study provided a detailed description of Paucin’s structure, including the twist-boat conformation of the sesquiterpenoid cycloheptane ring and the half-chair and envelope conformations of the cyclopentanone and α-methylene γ-lactone rings, respectively (Cox & Sim, 1977).

Cytotoxic Properties

Paucin, alongside another compound, Odoratin, was identified for its cytotoxic activity against human epidermoid carcinoma and lymphocytic leukemia in a study by Hoffmann et al. (1978). This highlights Paucin's potential role in cancer research and therapy (Hoffmann et al., 1978).

Biosynthetic Gene Cluster Analysis

Li et al. (2015) conducted a study on the paulomycin biosynthetic gene cluster in Streptomyces paulus NRRL 8115, relevant to Paucin. They proposed a convergent biosynthetic model for paulomycin, which could provide valuable insights for future investigations in the field of antibiotic production and modification (Li et al., 2015).

properties

CAS RN

26836-43-1

Product Name

Paucin

Molecular Formula

C23H32O10

Molecular Weight

468.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(3aR,5R,5aS,6S,8aS,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-6-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C23H32O10/c1-9-5-13-12(10(2)21(29)31-13)7-23(4)16(25)6-14(17(9)23)32-22-20(28)19(27)18(26)15(33-22)8-30-11(3)24/h9,12-15,17-20,22,26-28H,2,5-8H2,1,3-4H3/t9-,12-,13-,14+,15-,17-,18-,19+,20-,22-,23-/m1/s1

InChI Key

GUDGKGBWXIZDPA-ZOWPBZTMSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H](CC3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2

SMILES

CC1CC2C(CC3(C1C(CC3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3(C1C(CC3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2

Other CAS RN

26836-43-1

synonyms

paucin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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